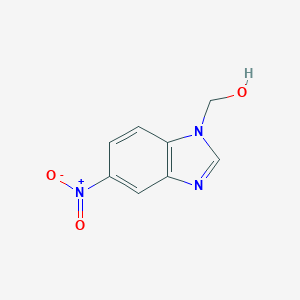

(5-Nitrobenzimidazol-1-yl)methanol

Overview

Description

(5-Nitrobenzimidazol-1-yl)methanol is a chemical compound with the molecular formula C8H7N3O3 and a molecular weight of 193.16 g/mol. It is a derivative of benzimidazole, a bicyclic molecule composed of a benzene ring fused with an imidazole ring. Benzimidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of (5-Nitrobenzimidazol-1-yl)methanol typically involves the reaction of 5-nitro-1H-benzimidazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

(5-Nitrobenzimidazol-1-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. .

Scientific Research Applications

(5-Nitrobenzimidazol-1-yl)methanol has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination compounds.

Biology: It exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.

Medicine: Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.

Industry: It is used in the development of optical sensors, bioimaging agents, and photovoltaic materials.

Mechanism of Action

The mechanism of action of (5-Nitrobenzimidazol-1-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the benzimidazole moiety can mimic the structure of naturally occurring nucleotides, allowing it to interfere with DNA and RNA synthesis .

Comparison with Similar Compounds

(5-Nitrobenzimidazol-1-yl)methanol can be compared with other benzimidazole derivatives, such as:

Albendazole: An antiparasitic agent used to treat various parasitic infections.

Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease.

Bendamustine: An anticancer agent used in the treatment of chronic lymphocytic leukemia and non-Hodgkin’s lymphoma. What sets this compound apart is its unique combination of a nitro group and a hydroxyl group, which imparts distinct chemical reactivity and biological activity

Biological Activity

(5-Nitrobenzimidazol-1-yl)methanol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 196.18 g/mol. The presence of the nitro group and the benzimidazole moiety contributes to its unique biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different bacteria have been reported, demonstrating its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that structural modifications can enhance antimicrobial efficacy, making it a candidate for further development in antibiotic therapy.

Anticancer Activity

The compound also exhibits promising anticancer properties. In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.

A notable study reported the IC values for different cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| A549 (Lung cancer) | 20 |

| HeLa (Cervical cancer) | 25 |

These results indicate that this compound has a selective cytotoxic effect on cancer cells, highlighting its potential as an anticancer agent.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : The compound interferes with DNA replication in microorganisms and cancer cells, leading to cell death.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress by generating ROS, which can damage cellular components and trigger apoptosis.

- Modulation of Signaling Pathways : The compound affects various signaling pathways, including those involved in cell proliferation and survival, such as the PI3K/Akt pathway.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with resistant bacterial infections showed that treatment with this compound resulted in a significant reduction in bacterial load, supporting its use as an alternative antibiotic.

- Case Study 2 : In a preclinical model of breast cancer, administration of this compound led to tumor regression and improved survival rates compared to untreated controls.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (5-Nitrobenzimidazol-1-yl)methanol to improve yield and purity?

- Methodological Answer : Synthesis optimization involves varying reaction conditions such as solvent polarity (e.g., methanol, ethanol), temperature (reflux vs. room temperature), and catalysts. For example, highlights refluxing with hydrazine hydrate in methanol for 6 hours to form benzimidazole derivatives, followed by recrystallization with ethanol . Adjusting stoichiometric ratios of nitro-substituted precursors and monitoring reaction progress via TLC (as in ) can enhance purity .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Recrystallization using ethanol or methanol is common due to the compound’s moderate solubility in polar solvents ( ). Column chromatography with silica gel and a gradient of ethyl acetate/hexane may resolve impurities, particularly nitro-group-containing byproducts . Purity validation via HPLC (as in ) ensures consistency .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) studies, as applied in , model the compound’s frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites . Parameters like nitro group orientation and benzimidazole ring planarity influence charge distribution, which can be validated experimentally via UV-Vis spectroscopy and cyclic voltammetry .

Q. How should researchers address contradictions in reported biological activity data for nitrobenzimidazole derivatives?

- Methodological Answer : Discrepancies in biological assays (e.g., antimicrobial vs. cytotoxic effects) require cross-validation using standardized protocols. For example, ’s opioid receptor binding assays for nitrobenzimidazoles should be replicated with controlled cell lines (e.g., HEK293) and compared against in silico docking results . Meta-analyses of structure-activity relationships (SARs) can isolate substituent effects (e.g., nitro position) .

Q. What strategies mitigate nitro group instability during long-term storage of this compound?

- Methodological Answer : The nitro group’s sensitivity to light and humidity necessitates storage in amber vials under inert gas (N₂/Ar) at –20°C ( ). Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis ( ) identify degradation pathways .

Q. Data Contradiction Analysis

Q. How to resolve conflicting results in catalytic reduction studies of the nitro group in this compound?

- Methodological Answer : Contradictions in reduction efficiency (e.g., Pd/C vs. Fe/HCl systems) require kinetic profiling. ’s kinetic monitoring via IR or NMR can track intermediates like hydroxylamines. Surface area-normalized catalyst comparisons (e.g., 10% Pd/C vs. Raney Ni) and pH control (neutral vs. acidic) clarify mechanistic divergences .

Q. Experimental Design

Q. What in vitro models are suitable for evaluating the neurotoxic potential of this compound?

- Methodological Answer : Primary neuronal cultures (rat cortical neurons) treated with 1–100 µM of the compound for 24–72 hours assess viability via MTT assays. Co-treatment with antioxidants (e.g., NAC) tests nitro group-derived ROS involvement (). Patch-clamp electrophysiology evaluates ion channel modulation .

Q. Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential skin irritation ( ). Spill containment requires neutralization with 10% NaHCO₃, followed by solidification with vermiculite. Waste disposal follows EPA guidelines for nitroaromatics .

Q. Tables

Q. Key Physicochemical Properties ( )

| Property | Value/Description |

|---|---|

| Molecular Weight | 281.27 g/mol |

| Solubility | Soluble in DMSO, methanol, ethanol |

| Stability | Light-sensitive; store at –20°C |

| Hazard Classification | Irritant (Skin/Eye) |

Q. Biological Assay Conditions ()

| Assay Type | Protocol Summary |

|---|---|

| Opioid Receptor Binding | Incubate with μ-opioid receptor membranes (0.5 nM [³H]-DAMGO, 2 h, 25°C) |

| Cytotoxicity | MTT assay on HEK293 cells (24 h, IC₅₀ calculation) |

Properties

IUPAC Name |

(5-nitrobenzimidazol-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c12-5-10-4-9-7-3-6(11(13)14)1-2-8(7)10/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMITGLMJPPHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=CN2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.